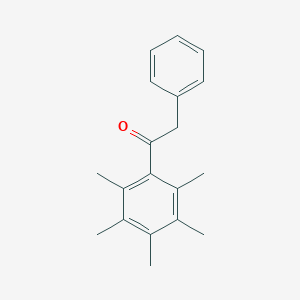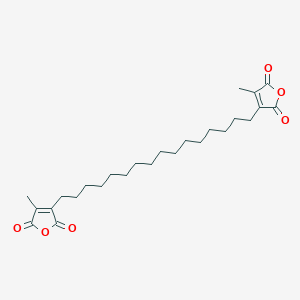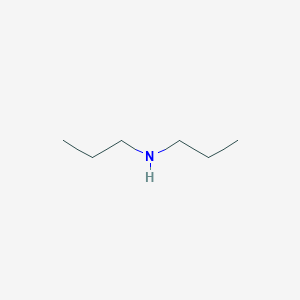
Trivinylphosphine
Descripción general
Descripción
Trivinylphosphine is an organophosphorus compound characterized by the presence of three vinyl groups attached to a phosphorus atom
Mecanismo De Acción
Target of Action
Trivinylphosphine, similar to other organophosphorus compounds, primarily targets electron-deficient alkenes . These alkenes are activated by different electron-withdrawing groups, making them susceptible to the actions of this compound .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic addition . This interaction results in the formation of a zwitterionic intermediate, which can undergo further transformations with various electrophilic compounds .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the generation of zwitterionic intermediates through nucleophilic addition . These intermediates can then participate in a variety of reactions, leading to diverse downstream effects .
Pharmacokinetics
For instance, it may have low solubility in water but high solubility in organic solvents .
Result of Action
The action of this compound leads to the formation of zwitterionic intermediates, which can participate in a variety of reactions . This can result in the synthesis of a wide range of compounds, depending on the specific electrophilic compounds present .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the temperature can affect the reaction rate and the products formed . At low temperatures, this compound preferentially produces thermodynamically favorable products. As the temperature rises, endothermic anionic addition polymerization reactions begin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trivinylphosphine can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with vinylmagnesium bromide or vinyllithium. The reaction typically proceeds under an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: In an industrial setting, this compound is often produced by the reaction of phosphorus trichloride with vinyl chloride in the presence of a base such as sodium or potassium. This method allows for the large-scale production of this compound with high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Trivinylphosphine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to this compound oxide using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions involving this compound are less common but can be achieved using strong reducing agents.
Substitution: this compound can participate in substitution reactions where the vinyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents under mild conditions.
Reduction: Strong reducing agents such as lithium aluminum hydride.
Substitution: Various electrophiles under controlled conditions.
Major Products:
Oxidation: this compound oxide.
Reduction: Reduced phosphorus compounds.
Substitution: Substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
Trivinylphosphine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of flame retardants, antioxidants, and polymer additives.
Comparación Con Compuestos Similares
Triphenylphosphine: Commonly used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Trimethylphosphine: Known for its use in organometallic chemistry and as a ligand for transition metal complexes.
Trivinylphosphine stands out due to its unique vinyl groups, making it a valuable compound for specific applications in polymer chemistry and materials science.
Propiedades
IUPAC Name |
tris(ethenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9P/c1-4-7(5-2)6-3/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHUWVSXUOMDDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CP(C=C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190897 | |
| Record name | Trivinylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3746-01-8 | |
| Record name | Trivinylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3746-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trivinylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003746018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trivinylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trivinylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data for Trivinylphosphine?
A1: this compound (TVP) has the molecular formula C6H9P and a molecular weight of 112.12 g/mol. Spectroscopically, TVP has been characterized using NMR [] and vibrational spectroscopy techniques, including Raman and infrared spectroscopy [, ]. These studies revealed information about the conformational behavior of TVP and the presence of multiple conformers in fluid phases.
Q2: Can you elaborate on the conformational flexibility of this compound and its impact?
A3: Theoretical studies, including ab initio calculations and density functional theory (DFT), coupled with experimental observations, indicate that TVP exists as a mixture of conformers [, , ]. At least four low-energy conformers have been identified, with energy differences less than 2 kcal/mol []. This conformational flexibility influences the interpretation of NMR spectra [] and likely plays a role in its reactivity and coordination chemistry.
Q3: How does this compound behave as a ligand in coordination chemistry?
A4: this compound acts as a ligand in coordination complexes, primarily with transition metals like iron [, , , ]. The phosphorus atom donates its lone pair of electrons to the metal center, forming a coordinate covalent bond. The vinyl groups can remain uncoordinated or participate in further reactions, including hydrophosphination, while bound to the metal [, ].
Q4: How is this compound utilized in the synthesis of macrocyclic compounds?
A5: TVP is a valuable precursor for synthesizing triphosphamacrocycles, particularly nine-membered rings, through metal-templated synthesis [, , , ]. In these reactions, a transition metal complex, often iron(II), acts as a template, bringing the reactive groups into proximity and facilitating intramolecular cyclization reactions. This strategy allows for the controlled formation of macrocycles with specific ring sizes and substitution patterns.
Q5: What is the role of this compound in the synthesis of water-soluble phosphines?
A6: TVP serves as a starting material for preparing water-soluble phosphines via the addition of hydrophilic thiols [, ]. This reaction exploits the reactivity of the vinyl groups towards nucleophilic attack by thiolates. By employing thiols containing water-solubilizing groups, like sulfonates, the resulting phosphine-thioether products exhibit high water solubility [, ]. These water-soluble phosphines hold potential applications as ligands in aqueous-phase catalysis.
Q6: Are there any known applications of this compound in polymer chemistry?
A7: this compound oxide (TVPO), a derivative of TVP, has shown promise as a precursor for flame-retardant polymers []. Additionally, TVPO can undergo anionic polymerization reactions, with vinyl groups participating in the polymerization process []. The polymerization mechanism was investigated using DFT calculations, revealing a pseudo-Michael addition pathway [].
Q7: Can you provide examples of how computational chemistry has been used to study this compound?
A8: Computational methods like DFT and ab initio calculations have provided insights into various aspects of TVP chemistry. These include studying its conformational preferences [, ], understanding its reactivity in polymerization reactions [], and investigating the inversion barrier at the phosphorus center [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)













